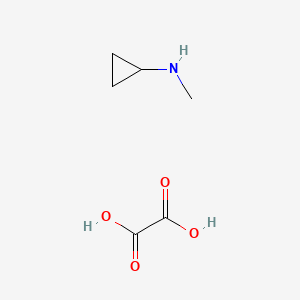

N-Methylcyclopropanamine oxalate

Description

N-Methylcyclopropanamine oxalate is an organic compound comprising a cyclopropane ring substituted with a methylamine group and stabilized by an oxalate counterion. The oxalate salt enhances solubility and stability compared to the free base form, making it more suitable for synthetic or pharmacological studies.

Properties

Molecular Formula |

C6H11NO4 |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

N-methylcyclopropanamine;oxalic acid |

InChI |

InChI=1S/C4H9N.C2H2O4/c1-5-4-2-3-4;3-1(4)2(5)6/h4-5H,2-3H2,1H3;(H,3,4)(H,5,6) |

InChI Key |

QQUGCKHFFUHNHV-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC1.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Key Differences and Research Findings

Salt Form and Solubility

- Oxalate vs. Hydrochloride Salts : The oxalate salt of N-Methylcyclopropanamine offers distinct solubility profiles compared to its hydrochloride analog. Oxalate salts generally exhibit moderate solubility in water and polar aprotic solvents, whereas hydrochlorides are more soluble in aqueous environments . This difference may influence their utility in drug formulation.

- Stability : Oxalate salts are often more thermally stable than free bases, reducing degradation during storage or synthesis. However, hydrochloride salts are more commonly used in pharmaceuticals due to their compatibility with biological systems .

Functional Group Impact

Research Trends

- Mechlorethamine Hydrochloride : A structurally distinct nitrogen mustard compound (CAS-linked in ) with 75 PubMed entries, highlighting its historical use in cancer chemotherapy. Unlike cyclopropanamines, nitrogen mustards rely on alkylating properties for cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.